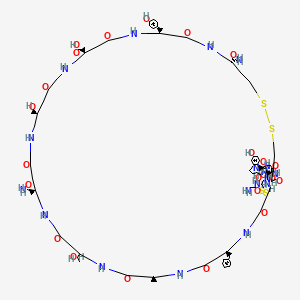

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 is a synthetic peptide composed of 16 amino acids. This peptide is of significant interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The sequence includes glycine, cysteine, serine, tyrosine, proline, phenylalanine, alanine, threonine, asparagine, and aspartic acid, which contribute to its unique properties and functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive amine groups for subsequent coupling.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Types of Reactions:

Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability and function.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-function relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous buffer solutions.

Substitution: Site-directed mutagenesis or chemical synthesis methods.

Major Products:

Oxidation: Formation of disulfide-linked peptide dimers.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese, Faltung und Stabilität verwendet.

Biologie: Untersucht nach seiner Rolle bei Protein-Protein-Wechselwirkungen und zellulären Signalwegen.

Medizin: Erforscht nach seinen potenziellen therapeutischen Anwendungen, einschließlich als Medikamententräger oder als Therapeutikum selbst.

Industrie: Wird bei der Entwicklung von Biomaterialien und Nanotechnologieanwendungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Struktur des Peptids ermöglicht es ihm, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren und nachgeschaltete Signalwege auszulösen. Das Vorhandensein von Cysteinresten ermöglicht die Bildung von Disulfidbrücken, die die Konformation des Peptids stabilisieren und seine Bindungsaffinität verbessern können.

Ähnliche Verbindungen:

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-OH: Ähnliche Sequenz, aber mit einer freien Carboxylgruppe am C-Terminus anstelle einer Amidgruppe.

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-OMe: Ähnliche Sequenz, aber mit einer Methylestergruppe am C-Terminus.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins einer Amidgruppe am C-Terminus einzigartig, die seine Stabilität, Löslichkeit und biologische Aktivität im Vergleich zu ähnlichen Peptiden mit unterschiedlichen endständigen Gruppen beeinflussen kann.

Wirkmechanismus

The mechanism of action of H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of cysteine residues enables the formation of disulfide bonds, which can stabilize the peptide’s conformation and enhance its binding affinity.

Vergleich Mit ähnlichen Verbindungen

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-OH: Similar sequence but with a free carboxyl group at the C-terminus instead of an amide group.

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-OMe: Similar sequence but with a methyl ester group at the C-terminus.

Uniqueness: H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 is unique due to its specific sequence and the presence of an amide group at the C-terminus, which can influence its stability, solubility, and biological activity compared to similar peptides with different terminal groups.

Eigenschaften

Molekularformel |

C72H96N18O24S4 |

|---|---|

Molekulargewicht |

1725.9 g/mol |

IUPAC-Name |

2-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-18-(2-amino-2-oxoethyl)-27-benzyl-6-carbamoyl-21-[(1R)-1-hydroxyethyl]-15,48-bis(hydroxymethyl)-9,45-bis[(4-hydroxyphenyl)methyl]-24-methyl-8,11,14,17,20,23,26,29,32,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,16,19,22,25,28,31,37,43,46,49,51-tetradecazatetracyclo[28.20.7.033,37.039,43]heptapentacontan-12-yl]acetic acid |

InChI |

InChI=1S/C72H96N18O24S4/c1-34-59(101)88-57(35(2)93)70(112)81-43(25-54(74)96)62(104)83-46(28-91)64(106)80-44(26-56(98)99)63(105)78-42(23-37-12-16-39(94)17-13-37)61(103)85-48(58(75)100)30-115-117-32-50-68(110)84-47(29-92)65(107)82-45(24-38-14-18-40(95)19-15-38)71(113)90-21-7-11-53(90)72(114)89-20-6-10-52(89)69(111)87-51(33-118-116-31-49(66(108)86-50)77-55(97)27-73)67(109)79-41(60(102)76-34)22-36-8-4-3-5-9-36/h3-5,8-9,12-19,34-35,41-53,57,91-95H,6-7,10-11,20-33,73H2,1-2H3,(H2,74,96)(H2,75,100)(H,76,102)(H,77,97)(H,78,105)(H,79,109)(H,80,106)(H,81,112)(H,82,107)(H,83,104)(H,84,110)(H,85,103)(H,86,108)(H,87,111)(H,88,101)(H,98,99)/t34-,35+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-/m0/s1 |

InChI-Schlüssel |

DFZSRPUJEBRFKM-JTWAEYBSSA-N |

Isomerische SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CO)C(=O)N)CC7=CC=C(C=C7)O)CC(=O)O)CO)CC(=O)N)[C@@H](C)O |

Kanonische SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CO)C(=O)N)CC7=CC=C(C=C7)O)CC(=O)O)CO)CC(=O)N)C(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.